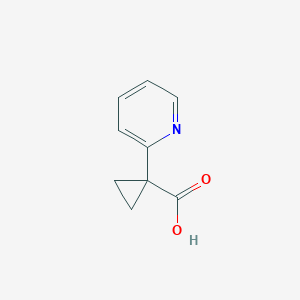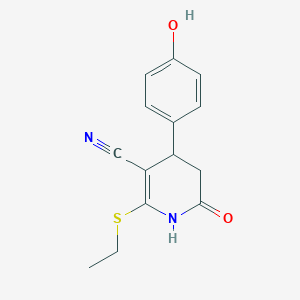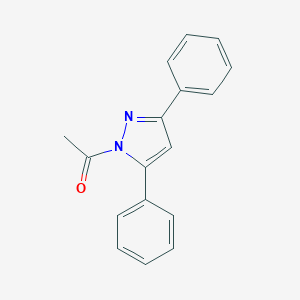
1-acetyl-3,5-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-3,5-diphenyl-1H-pyrazole, also known as ADPP, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADPP is a pyrazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole is not fully understood. However, it has been suggested that 1-acetyl-3,5-diphenyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the regulation of inflammation and cell proliferation. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and the inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
1-acetyl-3,5-diphenyl-1H-pyrazole exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the production of ROS in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-3,5-diphenyl-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 1-acetyl-3,5-diphenyl-1H-pyrazole in lab experiments. 1-acetyl-3,5-diphenyl-1H-pyrazole is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-3,5-diphenyl-1H-pyrazole. One area of research could focus on the optimization of the synthesis method for 1-acetyl-3,5-diphenyl-1H-pyrazole to improve the yield and purity of the compound. Another area of research could focus on the elucidation of the mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would provide insights into its biological activities and potential therapeutic applications. Additionally, further studies could investigate the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would be important for the development of 1-acetyl-3,5-diphenyl-1H-pyrazole as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole can be achieved through various methods, including the reaction of chalcones with hydrazine hydrate, the reaction of β-ketoesters with hydrazine hydrate, and the reaction of α,β-unsaturated ketones with phenylhydrazine. The most commonly used method for the synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole is the reaction of chalcones with hydrazine hydrate. This method involves the condensation of an aryl ketone with an aryl aldehyde in the presence of a base, followed by the reaction of the resulting chalcone with hydrazine hydrate. The reaction yields 1-acetyl-3,5-diphenyl-1H-pyrazole as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-acetyl-3,5-diphenyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Propiedades
Número CAS |
1154-63-8 |
|---|---|
Nombre del producto |
1-acetyl-3,5-diphenyl-1H-pyrazole |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H14N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-12H,1H3 |
Clave InChI |
LEZLHOKJTQXBOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



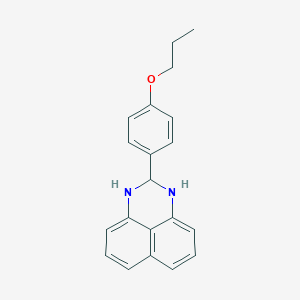
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
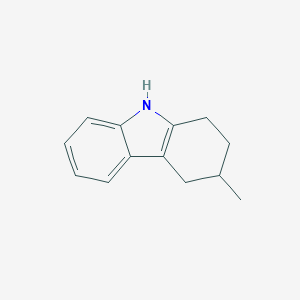

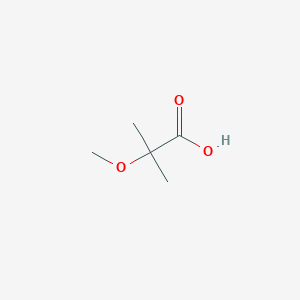

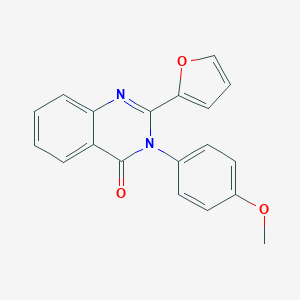
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
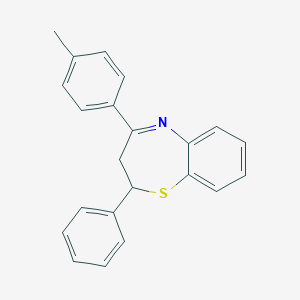
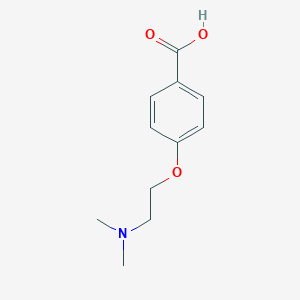
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
